
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) is a chemical compound with the molecular formula C8H12N2O3. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) typically involves the reaction of pyrazine derivatives with suitable oxidizing agents. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) can be compared with other similar compounds, such as:
3,6-Diethylpyrazin-2-ol: This compound shares a similar core structure but lacks the 1,4-dioxide functionality.
2-Pyrazinol derivatives: Various derivatives of 2-Pyrazinol with different substituents can be compared to highlight the unique properties of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI).
The uniqueness of 2-Pyrazinol,3,6-diethyl-,1,4-dioxide(9CI) lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
820250-46-2 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,6-diethyl-1-hydroxy-4-oxidopyrazin-4-ium-2-one |
InChI |
InChI=1S/C8H12N2O3/c1-3-6-5-9(12)7(4-2)8(11)10(6)13/h5,13H,3-4H2,1-2H3 |
InChI Key |
OBDZPFRFVZXOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C[N+](=C(C(=O)N1O)CC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
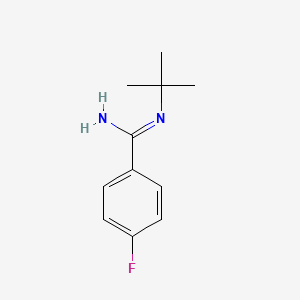

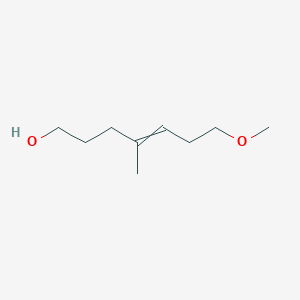
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
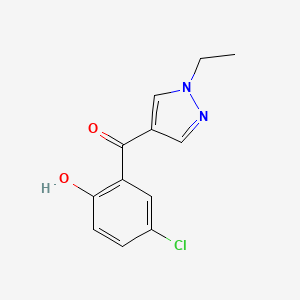
![3-Pyrrolidinamine, 1-[(3,4-dichlorophenyl)methyl]-, trifluoroacetate](/img/structure/B12522366.png)

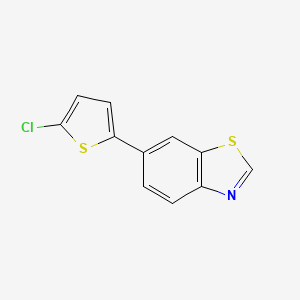
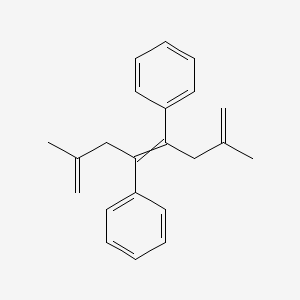
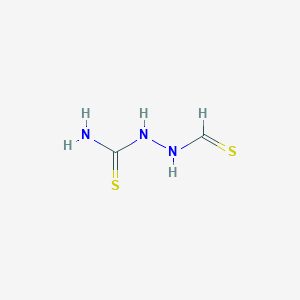
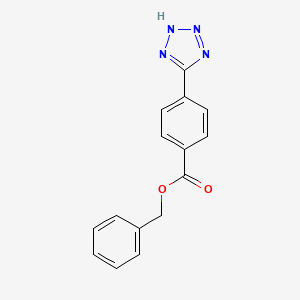
![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
